molecular formula C19H18N2O3 B2497609 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(o-tolyl)acetamide CAS No. 868223-31-8

2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2497609
CAS No.: 868223-31-8
M. Wt: 322.364
InChI Key: XRWVTZXMVUVBFG-UHFFFAOYSA-N
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Description

2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a methoxy group, an oxo group, and an acetamide group attached to an isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide or dimethyl sulfate.

    Formation of Acetamide Group: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with o-Tolyl Group: The final step involves coupling the intermediate with o-toluidine under conditions such as reflux in an appropriate solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides or amines in the presence of a suitable catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(o-tolyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The uniqueness of 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(o-tolyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ortho-tolyl group may impart distinct steric and electronic effects, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-6-3-4-8-16(13)20-18(22)12-21-11-10-14-15(19(21)23)7-5-9-17(14)24-2/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWVTZXMVUVBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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